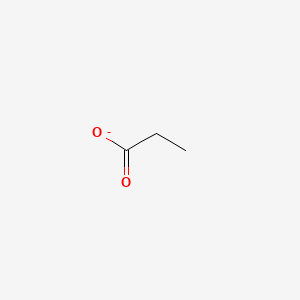

Propionate

Übersicht

Beschreibung

Propionate, also known as propionic acid, is a short-chain fatty acid with the chemical formula CH₃CH₂COOH. It is a colorless, oily liquid with a pungent odor, often described as resembling sweat or cheese. This compound is naturally produced in the human gut through microbial fermentation of dietary fibers and is also found in various essential oils. It plays a significant role in human health by regulating appetite, maintaining glucose levels, and reducing inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propionate can be synthesized through several methods:

Esterification: Propionic acid can react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters like ethyl this compound. .

Fermentation: Microbial fermentation of carbohydrates can produce propionic acid.

Industrial Production Methods:

Carbonylation of Ethylene (BASF Process): This method involves the reaction of ethylene with carbon monoxide and water in the presence of a catalyst to produce propionic acid.

Oxidation of Propanal: Propionic acid can be produced by the oxidation of propanal using oxygen or air in the presence of a catalyst.

Direct Oxidation of Hydrocarbons: This method involves the direct oxidation of hydrocarbons, such as propane, to produce propionic acid.

Analyse Chemischer Reaktionen

Propionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Propionsäure kann oxidiert werden, um Kohlendioxid und Wasser zu bilden.

Reduktion: Propionsäure kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Propanol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid.

Katalysatoren: Schwefelsäure für Veresterungsreaktionen.

Hauptprodukte:

Oxidation: Kohlendioxid und Wasser.

Reduktion: Propanol.

Substitution: Ester wie Ethylester.

Wissenschaftliche Forschungsanwendungen

Propionat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner antimikrobiellen Eigenschaften als Konservierungsmittel in Lebensmitteln und Futtermitteln eingesetzt.

Biologie: Spielt eine Rolle bei der Regulierung von Immunzellen und der Kontrolle von Darmentzündungen. .

Industrie: Wird bei der Herstellung von Herbiziden, Pharmazeutika, Aromen und Duftstoffen eingesetzt.

5. Wirkmechanismus

Propionat übt seine Wirkungen über verschiedene Mechanismen aus:

Appetitregulierung: Propionat stimuliert die Freisetzung von Hormonen, die den Appetit regulieren, wie z. B. Peptid YY und Glucagon-like Peptid-1.

Glukosestoffwechsel: Propionat ist ein Vorläufer der Glukoneogenese und trägt dazu bei, den Blutzuckerspiegel aufrechtzuerhalten.

Immunmodulation: Propionat reguliert Immunzellen, reduziert Entzündungen und erhält die Integrität der Darmbarriere.

Wirkmechanismus

Propionate is often compared with other short-chain fatty acids, such as acetate and butyrate:

Acetate (CH₃COOH): Acetate is the most abundant short-chain fatty acid in the gut and is used as a substrate for cholesterol and fatty acid synthesis.

Butyrate (CH₃CH₂CH₂COOH): Butyrate is known for its role as an energy source for colonocytes and its anticarcinogenic properties.

Uniqueness of this compound:

Health Benefits: this compound has unique health benefits, such as regulating appetite and maintaining glucose levels, which are not as prominent in acetate and butyrate.

Microbial Production: this compound production in the gut is influenced by specific dietary fibers and microbial interactions, making it a key player in gut health.

Vergleich Mit ähnlichen Verbindungen

Propionat wird oft mit anderen kurzkettigen Fettsäuren verglichen, wie z. B. Acetat und Butyrat:

Acetat (CH₃COOH): Acetat ist die am häufigsten vorkommende kurzkettige Fettsäure im Darm und wird als Substrat für die Synthese von Cholesterin und Fettsäuren verwendet.

Butyrat (CH₃CH₂CH₂COOH): Butyrat ist bekannt für seine Rolle als Energiequelle für Kolonozyten und seine krebshemmenden Eigenschaften.

Einzigartigkeit von Propionat:

Gesundheitliche Vorteile: Propionat hat einzigartige gesundheitliche Vorteile, wie z. B. die Regulierung des Appetits und die Aufrechterhaltung des Blutzuckerspiegels, die bei Acetat und Butyrat nicht so ausgeprägt sind.

Mikrobielle Produktion: Die Propionatproduktion im Darm wird durch bestimmte Ballaststoffe und mikrobielle Interaktionen beeinflusst, was es zu einem wichtigen Faktor für die Darmgesundheit macht.

Ähnliche Verbindungen:

- Acetat

- Butyrat

- Lactat

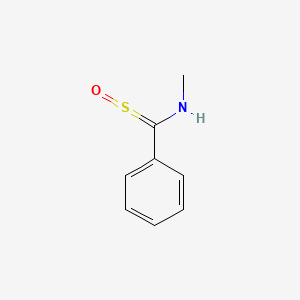

Eigenschaften

CAS-Nummer |

72-03-7 |

|---|---|

Molekularformel |

C3H5O2- |

Molekulargewicht |

73.07 g/mol |

IUPAC-Name |

propanoate |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |

InChI-Schlüssel |

XBDQKXXYIPTUBI-UHFFFAOYSA-M |

SMILES |

CCC(=O)[O-] |

Kanonische SMILES |

CCC(=O)[O-] |

Key on ui other cas no. |

72-03-7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

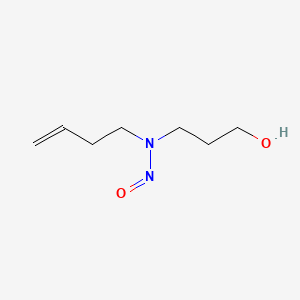

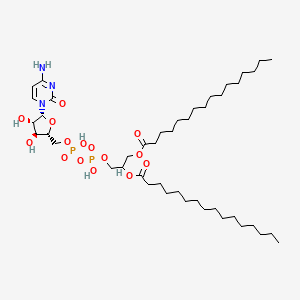

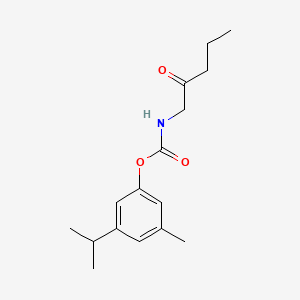

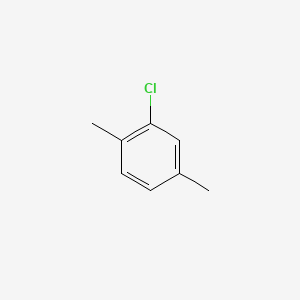

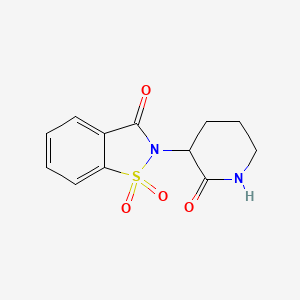

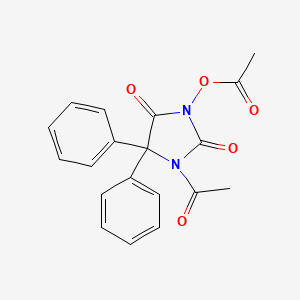

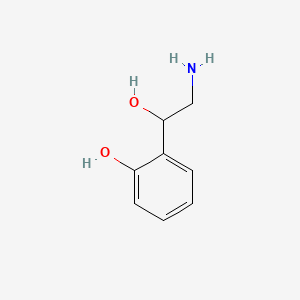

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene;2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B1217526.png)

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1217527.png)